molecular formula C4F9SO2N(CH3)CH2COOH<br>C7H6F9NO4S B13383511 MeFBSAA CAS No. 159381-10-9

MeFBSAA

Cat. No.: B13383511
CAS No.: 159381-10-9
M. Wt: 371.18 g/mol
InChI Key: SKGBGOQHXBAKKO-UHFFFAOYSA-N
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Preparation Methods

N-methyl perfluorobutane sulfonamidoacetic acid can be synthesized from perfluorobutane sulfonyl fluoride as a starting material. The synthesis involves nucleophilic substitution reactions, where the sulfonyl fluoride is reacted with N-methylamine to form N-methyl perfluorobutane sulfonamide. This intermediate is then further reacted with chloroacetic acid to yield N-methyl perfluorobutane sulfonamidoacetic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for N-methyl perfluorobutane sulfonamidoacetic acid often involve large-scale synthesis using similar reaction pathways. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .

Scientific Research Applications

N-methyl perfluorobutane sulfonamidoacetic acid has several scientific research applications:

Mechanism of Action

N-methyl perfluorobutane sulfonamidoacetic acid exerts its effects primarily through its strong carbon-fluorine bonds, which confer stability and resistance to degradation. In biological systems, it can interact with proteins and enzymes, potentially disrupting normal cellular functions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to be a precursor to perfluorobutane sulfonate, which can accumulate in the environment and living organisms.

Comparison with Similar Compounds

N-methyl perfluorobutane sulfonamidoacetic acid is similar to other short-chain PFAS, such as:

    N-ethyl perfluorobutane sulfonamidoacetic acid: This compound has an ethyl group instead of a methyl group, leading to slightly different chemical properties and reactivity.

    Perfluorobutane sulfonate: A common degradation product of N-methyl perfluorobutane sulfonamidoacetic acid, known for its persistence in the environment.

    Perfluorooctane sulfonamide: A long-chain PFAS with similar applications but higher bioaccumulation potential.

The uniqueness of N-methyl perfluorobutane sulfonamidoacetic acid lies in its short-chain structure, which makes it less bioaccumulative compared to long-chain PFAS, while still providing the desired chemical properties for industrial applications.

Properties

CAS No.

159381-10-9

Molecular Formula

C4F9SO2N(CH3)CH2COOH
C7H6F9NO4S

Molecular Weight

371.18 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid

InChI

InChI=1S/C7H6F9NO4S/c1-17(2-3(18)19)22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2H2,1H3,(H,18,19)

InChI Key

SKGBGOQHXBAKKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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